molecular formula C10H8N2O4 B2803509 2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 2279122-53-9

2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B2803509
CAS No.: 2279122-53-9
M. Wt: 220.184
InChI Key: UVDFSMTUHAQUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzoic acid derivative with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(1,2,3-oxadiazol-3-yl)benzoic acid
  • 2-Methoxy-5-(1,2,5-oxadiazol-3-yl)benzoic acid
  • 2-Methoxy-5-(1,3,4-oxadiazol-3-yl)benzoic acid

Uniqueness

2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the specific positioning of the oxadiazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

2-methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-8-3-2-6(4-7(8)10(13)14)9-11-5-16-12-9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDFSMTUHAQUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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